molecular formula C9H6N2O4 B3300453 2-(4-Cyano-2-nitrophenyl)acetic acid CAS No. 90178-58-8

2-(4-Cyano-2-nitrophenyl)acetic acid

Cat. No.: B3300453
CAS No.: 90178-58-8
M. Wt: 206.15 g/mol
InChI Key: OOXKJWHAVIZEHI-UHFFFAOYSA-N
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Description

2-(4-Cyano-2-nitrophenyl)acetic acid (CAS 90178-58-8) is a synthetic organic compound with the molecular formula C 9 H 6 N 2 O 4 and a molecular weight of 206.16 g/mol . This compound serves as a valuable multifunctional building block in chemical synthesis and research applications. Its structure incorporates both a nitrile (cyano) and a nitro group on the phenyl ring, alongside an acetic acid side chain, making it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound in the synthesis of specialty chemicals and potential pharmaceutical candidates. The presence of multiple functional groups allows for various chemical transformations; the carboxylic acid can form esters or amides, the nitro group can be reduced to an amine for further derivatization, and the cyano group offers pathways to carboxylic acids or tetrazoles. These reactions make it particularly useful in medicinal chemistry for creating compound libraries, and in materials science for developing novel organic structures . The product is classified for Research Use Only and is not intended for diagnostic or therapeutic purposes. It should be handled by qualified professionals and stored sealed in a dry environment at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyano-2-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c10-5-6-1-2-7(4-9(12)13)8(3-6)11(14)15/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXKJWHAVIZEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of 2 4 Cyano 2 Nitrophenyl Acetic Acid in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

The unique arrangement of functional groups on the phenylacetic acid scaffold allows 2-(4-Cyano-2-nitrophenyl)acetic acid to serve as a pivotal starting material for intricate molecules. The carboxylic acid provides a handle for amide bond formation and other coupling reactions, while the nitro and cyano groups can be transformed into a variety of other functionalities, paving the way for the synthesis of complex structures.

While direct applications are specialized, the core structure of nitrophenylacetic acid derivatives is crucial in medicinal chemistry. For instance, the related compound 2-(4-cyanophenylamino)acetic acid is a key intermediate in the synthesis of Dabigatran etexilate, an anticoagulant medication. googleapis.com This highlights the value of the cyanophenylacetic acid framework in constructing pharmacologically active agents. The synthetic utility of this compound lies in its potential to generate analogous complex intermediates. The nitro group can be reduced to an amine, which can then participate in cyclization or further functionalization, a common strategy in drug synthesis. wikipedia.org

The general class of nitrophenylacetic acids serves as precursors for many biologically active molecules. wikipedia.org For example, a synthetic method for 2-nitro-4-substituted phenylacetic acids involves the nitration of a substituted benzene, followed by reactions with reagents like ethyl cyanoacetate, and subsequent hydrolysis to yield the final acid. google.com This underscores the accessibility of this class of compounds for further use in creating pharmaceutical scaffolds.

The parent compound, 2-nitrophenylacetic acid, has been utilized as an herbicide due to its selective herbicidal properties. wikipedia.org This suggests a potential application space for its derivatives, including this compound, in the agrochemical industry. The introduction of a cyano group can modulate the biological activity and physical properties of the molecule, potentially leading to new herbicidal agents or plant growth regulators.

In the realm of specialty chemicals, this compound can be used as a sophisticated starting material. The presence of the cyano, nitro, and carboxylic acid groups allows for its incorporation into polymers and dyes, where these functionalities can be used to tune properties such as thermal stability, color, and reactivity. The hydrolysis of a related compound, p-nitrobenzyl cyanide, to p-nitrophenylacetic acid is a well-established industrial process, indicating the scalability of syntheses involving such precursors. asianpubs.orgorgsyn.org

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com this compound is an ideal precursor for a variety of heterocyclic systems due to the intramolecular reactions that can be orchestrated between its functional groups.

The synthesis of lactams and hydroxamic acids from nitrophenylacetic acid derivatives is a well-documented and valuable transformation. wikipedia.org

Lactams: Complete reduction of the nitro group in 2-nitrophenylacetic acid to an aniline, followed by intramolecular cyclization, readily forms a lactam. wikipedia.org This process is a cornerstone in synthesizing various nitrogen-containing heterocycles. organic-chemistry.org The same principle applies to this compound, where the reduction of the nitro group would lead to an amino group that can cyclize with the acetic acid side chain to form a cyano-substituted lactam.

Hydroxamic Acids: Partial reduction of the nitro group using milder reducing agents results in the formation of hydroxamic acids. wikipedia.org Hydroxamic acids are a significant class of compounds known for their metal-chelating abilities and are found in many enzyme inhibitors. nih.govresearchgate.neteurjchem.com The synthesis can also be achieved by coupling carboxylic acids with hydroxylamine, a reaction for which numerous methods exist. nih.govorganic-chemistry.orgscielo.org.mx The presence of the cyano group on the phenyl ring of this compound would yield novel substituted hydroxamic acids with potentially unique biological activities.

Table 1: Synthesis of Lactams and Hydroxamic Acids from 2-Nitrophenylacetic Acid Derivatives

Product ClassKey TransformationReagent TypeResulting Heterocycle
LactamFull reduction of nitro group and cyclizationStrong reducing agent (e.g., H₂, Pd/C)Substituted 2-oxindole
Hydroxamic AcidPartial reduction of nitro group and cyclizationWeak reducing agent (e.g., Zn/NH₄Cl)Substituted 1-hydroxy-2-oxindole

The utility of 2-nitrophenylacetic acid extends to the total synthesis of complex natural products and their analogs.

Quindoline (B1213401) Derivatives: 2-Nitrophenylacetic acid is a known precursor in the synthesis of quindoline. wikipedia.org Quindoline derivatives are investigated for their potential as enzyme inhibitors and anticancer agents. wikipedia.org By using this compound in similar synthetic routes, novel cyano-substituted quindoline analogs could be produced, potentially enhancing their biological efficacy or altering their pharmacological profile.

Phaitanthrin D Derivatives: The total synthesis of (−)-phaitanthrin D, a molecule with clinical utility, employs a derivative of 2-nitrophenylacetic acid. wikipedia.org The synthesis involves protecting the carboxylic acid, reducing the nitro group to an amine, and then forming an amide bond, which is a key step in building the complex heterocyclic core. wikipedia.org The use of this compound as the starting material would introduce a cyano group into the final structure, creating a new family of phaitanthrin D derivatives for biological evaluation.

The reactivity of the functional groups in this compound makes it a valuable substrate for building a variety of heterocycles containing nitrogen and sulfur.

Nitrogen-Containing Heterocycles: Beyond lactams, the molecule can be used to synthesize a range of nitrogen heterocycles. openmedicinalchemistryjournal.com For example, derivatives of nitrophenylacetic acid are used to create substituted quinoline-2-ones and tetrahydroisoquinolines. sapub.orgresearchgate.net The reduction of the nitro group to an amine provides a nucleophilic center that can be used in cyclization reactions to form various fused ring systems.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles is another area where this precursor can be applied. nih.gov For example, p-nitrophenylacetic acid can be converted to its corresponding acid hydrazide, which can then react with reagents like benzoyl chloride and hydrogen sulfide (B99878) gas to form 1,3,4-thiadiazole (B1197879) derivatives. asianpubs.org This synthetic strategy could be adapted for this compound to produce novel thiadiazoles bearing both cyano and nitro functionalities, which are of interest for their potential pharmacological properties.

Application in Functional Group Protection and Deprotection Strategies

The utility of the ortho-nitrobenzyl functional group and its derivatives as photolabile protecting groups (PPGs) is a well-established concept in organic synthesis. wikipedia.org These groups allow for the masking of a functional group, which can later be removed tracelessly using light, offering spatial and temporal control over chemical reactions. wikipedia.orgnih.gov

Derivatives of the closely related 2-nitrophenylacetic acid are known to function as protecting groups for primary alcohols. wikipedia.org The protection is achieved by esterifying the alcohol with the nitrophenylacetic acid, a reaction that can proceed via the corresponding acid chloride or anhydride, or through a Mitsunobu reaction. wikipedia.org The deprotection step is what defines this strategy: irradiation with UV light (typically around 360 nm) cleaves the ester bond, regenerating the free alcohol. biosyn.com This process is based on a Norrish Type II reaction mechanism initiated by the excitation of the nitro group. wikipedia.org

While direct studies on this compound as a PPG are not widely documented, its structural similarity to known photolabile protecting groups, such as the 2-(2-nitrophenyl)propoxy-carbonyl (NPPOC) group used in oligonucleotide synthesis, is significant. biosyn.com The core 2-nitrophenyl moiety is responsible for the photocleavable nature. The additional cyano group at the 4-position, being strongly electron-withdrawing, would be expected to modulate the photophysical properties, potentially shifting the absorption maximum and influencing the quantum yield of the deprotection reaction. nih.gov

Table 1: Protection and Deprotection using a Related Nitrophenylacetic Acid Derivative

StepReagents & ConditionsFunctional GroupProtected FormReference
Protection 2-Nitrophenylacetic acid, Alcohol, DEAD, PPh₃, CH₂Cl₂ (Mitsunobu)Primary Alcohol2-Nitrophenylethyl Ester wikipedia.org
Deprotection UV Light (hv)2-Nitrophenylethyl EsterPrimary Alcohol wikipedia.orgbiosyn.com

Participation in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. The structure of this compound provides multiple sites for such reactions, including the activated alpha-carbon of the acetic acid moiety and the C-H bonds on the aromatic ring.

The alpha-carbon of this compound is positioned between the carboxylic acid and the electron-deficient aromatic ring, making its protons acidic. This acidity allows for deprotonation to form a nucleophilic enolate species. This is a general strategy for the alkylation of carbonyl compounds. pearson.com

The generation of the enolate is typically accomplished using a strong, sterically hindered, non-nucleophilic base to prevent competing reactions with the carboxylic acid group. pressbooks.publibretexts.org Lithium diisopropylamide (LDA) is a common choice for this purpose, as it can completely convert the carbonyl compound into its enolate form. pressbooks.pubyoutube.com Once formed, the enolate can participate in SN2-type reactions with electrophiles like primary alkyl halides, resulting in the formation of a new C-C bond at the alpha-carbon. libretexts.orgchadsprep.com This method provides a powerful tool for elaborating the structure of the acetic acid side chain. pressbooks.pub

Furthermore, derivatives of the related o-nitrophenylacetic acid have been shown to undergo Michael substitution reactions, where the alpha-carbon acts as a nucleophile, attacking an electron-deficient alkene to form a new C-C bond. capes.gov.br

Table 2: General Scheme for Alpha-Carbon Alkylation

StepReagentsIntermediateProductPrincipleReference
1. Deprotonation Lithium Diisopropylamide (LDA)Enolate AnionN/AFormation of a strong nucleophile at the α-carbon. pressbooks.pubyoutube.com
2. Alkylation Primary Alkyl Halide (R-X)N/Aα-Alkylated Acetic Acid DerivativeSN2 reaction between the enolate and the electrophile. libretexts.org

Direct C-H functionalization is a modern synthetic strategy that transforms a typically unreactive C-H bond into a C-C or C-heteroatom bond, offering a more atom-economical approach to molecular modification. rsc.org The reactivity of the aromatic C-H bonds in this compound is heavily influenced by the attached functional groups.

The nitro group is known to act as a directing group in various transition-metal-catalyzed C-H activation reactions, often promoting functionalization at the ortho position. rsc.org In the case of the target compound, this would correspond to the C-H bonds at positions 3 and 1 of the phenyl ring. However, the combined powerful electron-withdrawing effects of both the nitro and cyano groups strongly deactivate the aromatic ring towards electrophilic attack.

Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). A more advanced strategy involves nitro-promoted functionalization, where the nitro group facilitates nucleophilic attack and subsequent substitution at other positions on the ring, a process known as cine-substitution. nih.gov This has been demonstrated in related dinitroquinolone systems, where various carbon nucleophiles can be introduced regioselectively. nih.gov

As a Reagent or Component in Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have revolutionized the formation of C-C bonds, particularly in the synthesis of substituted alkenes and biaryl compounds. wikipedia.orgwikipedia.org These reactions typically couple an organohalide or triflate with an alkene (Heck) or an organoboron compound (Suzuki). libretexts.orglibretexts.org

The formation of an amide bond is a fundamental transformation in chemistry and biology. derpharmachemica.com This reaction typically involves the coupling of a carboxylic acid and an amine. The carboxylic acid moiety of this compound and its derivatives can be activated to facilitate this transformation. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) are used for this purpose, as demonstrated in syntheses involving the parent (2-nitrophenyl)acetic acid. wikipedia.org

Recent advances have also utilized nitroarenes as stable surrogates for aryl amines in reductive amidation processes. uj.ac.za In these methods, a nitroarene is coupled directly with a carboxylic acid or an aldehyde under reductive conditions, often mediated by a catalyst, to form the corresponding amide bond. uj.ac.zanih.gov This approach avoids the need to pre-reduce the nitroarene to the often more sensitive amine. Given the structure of this compound, it could serve as the carboxylic acid partner in a conventional coupling, while its derivatives could potentially be employed in these modern reductive amidation strategies.

Table 3: General Approaches to Amide Synthesis Involving Related Structures

MethodCarboxylic Acid ComponentAmine ComponentCoupling ConditionsKey FeatureReference
Standard Coupling A Phenylacetic Acid DerivativeAn AmineEDC, HOBt, DIPEAActivation of the carboxylic acid. wikipedia.org
Reductive Coupling A Carboxylic AcidA NitroareneReductive catalyst (e.g., Pd-based)Uses stable nitroarenes as amine surrogates. uj.ac.zanih.gov
Direct Condensation A Nitro-heterocyclic Carboxylic AcidAn Amine/SulfonamideCondensing Agent (e.g., POCl₃)Direct formation of amides from specialized acids. derpharmachemica.com

Structural Modifications and Derivatives of 2 4 Cyano 2 Nitrophenyl Acetic Acid

Synthesis and Characterization of Substituted Aryl Analogs

The synthesis of analogs of 2-(4-cyano-2-nitrophenyl)acetic acid, where the cyano group or other positions on the phenyl ring are replaced by different substituents, allows for a systematic investigation of structure-property relationships. Synthetic routes typically begin with appropriately substituted precursors, followed by the construction of the nitrophenylacetic acid framework.

One prominent synthetic strategy starts with a 4-substituted halogeno benzene. google.com This precursor undergoes nitration using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group, typically ortho to the acetic acid precursor side-chain. The resulting nitro-intermediate is then reacted with an acetate (B1210297) equivalent, such as ethyl cyanoacetate, under basic conditions. Subsequent hydrolysis of the resulting ester and nitrile functionalities yields the desired 2-nitro-4-substituted phenylacetic acid derivative. google.comucsb.edu This method allows for the introduction of a range of substituents at the 4-position, including halogens (F, Cl, Br), other nitro groups, or trifluoromethyl groups. ucsb.edu

An alternative approach involves the carboxylation of a substituted toluene (B28343) derivative. For instance, 4-bromo-2-nitrochlorotoluene can be reacted with metallic sodium in an organic solvent to form a 4-bromo-2-nitrobenzyl sodium intermediate. This organosodium compound is then carboxylated by bubbling carbon dioxide gas through the solution, followed by acidification with a dilute acid to yield the final product, 4-bromo-2-nitrophenylacetic acid. google.com This method demonstrates high conversion rates and yields, offering an efficient pathway to specific halogenated analogs. google.com

The characterization of these analogs relies on standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine purity, while melting point analysis provides a preliminary assessment of identity and purity. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for unambiguous structural confirmation.

Table 1: Synthesis of Selected 2-Nitro-4-substituted Phenylacetic Acid Analogs
Starting MaterialKey ReagentsProductSynthetic ApproachReference
4-Substituted Halobenzene1. HNO₃, H₂SO₄ 2. Ethyl Cyanoacetate, Base 3. Acid/Base Hydrolysis2-Nitro-4-substituted phenylacetic acid (Substituent = F, Cl, Br, NO₂, CF₃)Side-chain construction via substitution google.comucsb.edu
4-Bromo-2-nitrochlorotoluene1. Na, Organic Solvent 2. CO₂ 3. Dilute Acid4-Bromo-2-nitrophenylacetic acidCarboxylation of a benzylic intermediate google.com

Ester and Amide Derivatives: Synthesis and Reactivity

The carboxylic acid functional group of this compound is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in organic synthesis and are employed to modify polarity, protect the carboxylic acid, or to use the activated acid as an intermediate for further reactions.

Standard esterification methods are readily applicable. These include Fischer esterification with an alcohol under acidic catalysis, or reaction with an alkyl halide under basic conditions. For more sensitive substrates or to achieve milder reaction conditions, coupling agents are frequently used. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator such as hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) effectively convert the carboxylic acid into an activated intermediate that readily reacts with alcohols to form esters. wikipedia.org

Similarly, amide synthesis is achieved by reacting the carboxylic acid with a primary or secondary amine. The direct thermal condensation of the acid and amine is possible but often requires harsh conditions. A more common and efficient approach involves the use of coupling reagents, identical to those used for esterification (e.g., EDCI, HOBt), to form an activated acid intermediate which is then trapped by the amine. The acid can also be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts rapidly with the amine to yield the corresponding amide.

The reactivity of the resulting esters and amides is typical for these functional groups. Esters can undergo hydrolysis back to the carboxylic acid under either acidic or basic conditions, or they can be converted to other esters via transesterification. Amides are generally more stable and resistant to hydrolysis but can be cleaved under more forcing acidic or basic conditions. The nitro and cyano groups on the phenyl ring are generally stable to these standard derivatization conditions.

Table 2: General Methods for Ester and Amide Synthesis from this compound
Derivative TypeReactantCommon Reagents/ConditionsProduct
EsterAlcohol (R'-OH)H⁺ (catalyst), heat (Fischer Esterification) EDCI, DMAP, CH₂Cl₂2-(4-Cyano-2-nitrophenyl)acetate Ester
AmideAmine (R'R''NH)1. SOCl₂ or (COCl)₂ 2. Amine, Base EDCI, HOBt, Amine2-(4-Cyano-2-nitrophenyl)acetamide

Impact of Substituent Effects on Chemical Behavior and Synthetic Utility

The chemical behavior of this compound and its derivatives is profoundly influenced by the electronic properties of the substituents on the phenyl ring. The parent molecule contains two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) ortho to the acetic acid moiety and a cyano group (-CN) para to it.

These substituents exert their influence through a combination of inductive and resonance effects. ucsb.edu

Inductive Effect: Both the nitro and cyano groups are highly electronegative and pull electron density away from the phenyl ring and the attached acetic acid side chain through the sigma bond framework. The ortho-nitro group has a particularly strong inductive effect due to its proximity to the side chain.

Resonance Effect: Both groups also withdraw electron density through resonance (mesomeric effect) by delocalizing the ring's pi-electrons onto the substituent.

The primary consequence of these strong electron-withdrawing effects is a significant increase in the acidity of the carboxylic acid proton. The EWGs stabilize the resulting carboxylate anion by delocalizing its negative charge, thereby lowering the pKa of the acid compared to unsubstituted phenylacetic acid or even 2-nitrophenylacetic acid. ucsb.edu This enhanced acidity can be a useful synthetic handle, facilitating deprotonation or reactions that proceed via the carboxylate anion.

Furthermore, the heavily electron-deficient nature of the aromatic ring impacts its reactivity. The ring is strongly deactivated towards electrophilic aromatic substitution. Conversely, it is highly activated for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the strong activating nitro group, should a suitable leaving group (like a halogen) be present at one of those positions.

Design and Synthesis of Conformationally Constrained Derivatives

Restricting the conformational flexibility of phenylacetic acid derivatives can lead to compounds with more defined three-dimensional structures. While specific examples for this compound are not prominent in the literature, general principles of organic synthesis can be applied to design such molecules. The primary strategy involves incorporating the acetic acid side chain into a new ring system fused to the phenyl ring.

A common method to achieve this is through an intramolecular Friedel-Crafts acylation reaction. This would involve converting the carboxylic acid of this compound into its acid chloride, for example, using thionyl chloride. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the acyl group could then attack the aromatic ring to form a cyclic ketone.

Given the substitution pattern of this compound, cyclization would occur at the position ortho to the acetic acid side-chain and meta to the nitro group. This would lead to the formation of a 7-cyano-5-nitro-indan-1-one derivative. The reaction would be influenced by the deactivating effects of the nitro and cyano groups, potentially requiring strong Lewis acids or high temperatures. Such a cyclization would lock the 'acetic acid' portion of the molecule into a rigid five-membered ring, drastically reducing its conformational freedom.

Regioselective Derivatization of the Phenyl Ring

Regioselective derivatization involves introducing a new substituent at a specific position on an already substituted aromatic ring. wikipedia.org The directing effects of the existing substituents are paramount in determining the outcome of such reactions. The phenyl ring of this compound is substituted with three groups: an ortho-nitro group, a para-cyano group, and the acetic acid side chain.

Both the nitro (-NO₂) and cyano (-CN) groups are powerful deactivating groups and meta-directors for electrophilic aromatic substitution. wikipedia.org The alkyl-based acetic acid side chain is a weak activating group and an ortho-, para-director. The combined effect of two strong deactivating meta-directors and one weak activating group makes the ring extremely electron-poor and thus highly resistant to further electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions).

If an electrophilic substitution were forced to occur, the position of the incoming electrophile would be dictated by a competition between these directing effects. The available positions on the ring are C3, C5, and C6.

Position C3: Meta to the -CN group and ortho to the -CH₂COOH group.

Position C5: Meta to the -NO₂ group and meta to the -CH₂COOH group.

Position C6: Ortho to the -NO₂ group and meta to the -CN group.

Theoretical and Computational Investigations of 2 4 Cyano 2 Nitrophenyl Acetic Acid

Quantum Chemical Calculations for Molecular Structure Optimization

There is currently no published research detailing the molecular structure optimization of 2-(4-Cyano-2-nitrophenyl)acetic acid using quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods. Such studies would typically provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional conformation.

Analysis of Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. However, specific analyses for This compound are not available in the current body of scientific literature.

No studies were found that calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for This compound . The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions.

There is no available research on the charge distribution or the Molecular Electrostatic Potential (MEP) surfaces of This compound . An MEP analysis would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions.

A Natural Bond Orbital (NBO) analysis for This compound has not been reported. This type of analysis would provide a detailed understanding of the electron delocalization, intramolecular interactions, and the stability arising from charge transfer between orbitals.

Spectroscopic Property Prediction (e.g., UV-Vis, IR, NMR)

No computational studies have been published that predict the spectroscopic properties of This compound . Theoretical calculations of UV-Vis, IR, and NMR spectra are valuable for interpreting experimental data and confirming the molecular structure.

Investigation of Reaction Mechanisms via Computational Modeling

The investigation of reaction mechanisms involving This compound through computational modeling has not been documented. Such studies would provide valuable atomistic insights into the transition states, activation energies, and potential pathways of chemical reactions involving this compound.

Studies on Hyperpolarizability and Nonlinear Optical Properties

Theoretical and computational studies are pivotal in predicting and understanding the nonlinear optical (NLO) properties of molecules, offering insights into their potential for applications in photonics and optoelectronics. The investigation of hyperpolarizability, a measure of a material's NLO response, is crucial for the design of new materials with enhanced optical properties.

For the specific compound, this compound, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental or theoretical studies on its hyperpolarizability and nonlinear optical properties. While research exists on structurally related compounds, such as those containing nitro and cyano groups which are known to enhance NLO responses, direct computational data for this compound is not publicly available at this time.

Future theoretical investigations on this compound would likely involve quantum chemical calculations using methods such as Density Functional Theory (DFT) to determine its first and second hyperpolarizabilities (β and γ, respectively). Such studies would typically calculate the optimized molecular geometry and then compute the NLO properties at various levels of theory and basis sets to predict its potential as an NLO material. The results would provide valuable data on its dipole moment, polarizability, and hyperpolarizability, key parameters for assessing its NLO efficiency.

Given the absence of specific data, the following table is a representative placeholder for the types of data that would be generated from such computational studies.

Table 1: Representative Theoretical NLO Data for a Molecule like this compound

Parameter Symbol Calculated Value (a.u.)
Dipole Moment µ Data not available
Average Polarizability α Data not available
First Hyperpolarizability β Data not available

It is important to note that the actual values would be highly dependent on the computational methodology employed.

Emerging Research Directions and Potential Applications for 2 4 Cyano 2 Nitrophenyl Acetic Acid

Exploration in Material Science Research

While direct studies on the application of 2-(4-Cyano-2-nitrophenyl)acetic acid in material science are not yet prevalent in published literature, the structural components of the molecule suggest its potential as a valuable component in the development of advanced materials. The presence of the cyano and carboxylic acid groups, in particular, points towards its possible use in technologies such as dye-sensitized solar cells (DSSCs).

In the field of DSSCs, organic dyes play a crucial role as sensitizers, absorbing light and injecting electrons into a semiconductor material. These dyes typically possess a D-π-A (donor-π-bridge-acceptor) structure. The carboxylic acid group is a common and effective anchoring group, binding the dye to the surface of semiconductor oxides like titanium dioxide (TiO₂). Furthermore, the cyano group is a strong electron-withdrawing group and is often incorporated into the acceptor part of the dye molecule to facilitate efficient charge separation and electron injection.

Research on other organic dyes has demonstrated the effectiveness of the cyanoacrylic acid moiety as an acceptor and anchoring group. chemwhat.idnih.govmdpi.com For instance, studies on indole-based and triphenylamine-based dyes have shown that the incorporation of cyanoacrylic acid units can lead to high power conversion efficiencies. nih.govmdpi.com The presence of the nitro group, another strong electron-withdrawing group, in this compound could further enhance the electron-accepting properties of a potential dye, making it a compound of interest for future design and synthesis of novel sensitizers for DSSCs. rsc.orgnih.gov

Table 1: Potential Role of Functional Groups of this compound in Dye-Sensitized Solar Cells

Functional GroupPotential Role in DSSCs
Carboxylic AcidAnchoring to semiconductor surface (e.g., TiO₂)
Cyano GroupElectron-accepting moiety, enhancing charge separation
Nitro GroupAdditional electron-withdrawing group, potentially improving electron injection

Development of Novel Analytical Reagents

Substituted nitrophenyl compounds have a history of use as reagents in analytical chemistry, particularly in colorimetric assays. For example, p-nitrophenyl acetate (B1210297) is a well-known substrate for the assay of esterase activity, where the release of the yellow p-nitrophenolate ion upon hydrolysis is monitored spectrophotometrically.

While there is no specific literature on the use of this compound as an analytical reagent, its structure suggests potential in this area. The combination of the chromophoric nitro group and the reactive carboxylic acid and cyano groups could be exploited for the development of new analytical methods. For instance, it could potentially be used to develop colorimetric assays for the detection of specific analytes, such as amino acids, through derivatization reactions that lead to a colored product. The development of simple and efficient acetate assay kits, which rely on coupled enzyme assays resulting in a colorimetric product, showcases the demand for new reagents for quantifying important biological molecules.

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-ordered, higher-order structures. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties. The functional groups present in this compound make it an interesting candidate for studies in this domain.

The carboxylic acid group is a robust functional group for forming strong and directional hydrogen bonds, often leading to the formation of predictable supramolecular synthons, such as the carboxylic acid dimer. The nitro and cyano groups can also participate in weaker non-covalent interactions, such as dipole-dipole interactions and halogen bonding (if other halogens are introduced into the system), which can further guide the self-assembly of the molecules in the solid state. The interplay of these different interactions could lead to the formation of interesting and potentially useful crystal structures, such as polymorphs with different physical properties. The study of supramolecular assembly through programmed autocatalysis highlights the innovative ways in which non-covalent interactions can be controlled.

Biomolecular Probe Development (in vitro research)

The development of small molecules as probes to study biological processes in vitro is a cornerstone of chemical biology. While there is no direct research on the use of this compound as a biomolecular probe, the known biological activities of related nitrophenyl and phenylacetic acid derivatives suggest that this could be a fruitful area of investigation.

For instance, various nitrophenyl derivatives have been studied for their biological activities. The reduction of a nitro group to an amine within a biological environment can be a trigger for the activation of a probe or a drug. The phenylacetic acid scaffold is also found in a number of biologically active compounds. Therefore, it is conceivable that this compound or its derivatives could be explored as potential inhibitors of enzymes or as fluorescent probes for imaging specific cellular components or processes, following appropriate structural modifications. In vitro studies with phenoxyacetamide derivatives, for example, have shown their potential as apoptotic inducers, highlighting the therapeutic interest in related structural classes. ambeed.com

Table 2: Summary of Emerging Research Directions and Potential Applications

Research AreaPotential Application of this compoundBasis for Potential (Based on Related Compounds)
Material Science Component of organic dyes for Dye-Sensitized Solar Cells (DSSCs)Use of cyanoacrylic acid as an acceptor/anchor in high-performance dyes. chemwhat.idnih.govmdpi.com
Catalysis Ligand for metal-based catalystsPhenylacetic acid scaffold used in palladium-catalyzed reactions. nih.govchu-lab.orgnih.govsci-hub.seacs.org
Analytical Chemistry Reagent for colorimetric assaysUse of nitrophenyl derivatives in assays (e.g., p-nitrophenyl acetate).
Supramolecular Chemistry Building block for crystal engineering and supramolecular assembliesCarboxylic acids, nitro, and cyano groups can participate in non-covalent interactions.
Biomolecular Probes Scaffold for developing enzyme inhibitors or fluorescent probesBiological activity of other nitrophenyl and phenylacetic acid derivatives. ambeed.com

Q & A

Q. What are the optimal synthetic routes for 2-(4-Cyano-2-nitrophenyl)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration and cyano-substitution steps. For example, nitration of phenylacetic acid derivatives at the para position, followed by cyano-group introduction via nucleophilic substitution (e.g., using KCN/CuCN under reflux) . Key factors include:
  • Temperature : Nitration requires concentrated HNO₃/H₂SO₄ at 0–5°C to avoid byproducts .
  • Catalysts : Cu(I) salts enhance cyano-group incorporation .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and acetic acid protons (δ 3.7–4.2 ppm) .
  • FT-IR : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) groups .
  • HPLC : Quantifies purity using a C18 column with UV detection at 254 nm .

Q. What are the common chemical reactions involving the nitro and cyano groups in this compound?

  • Methodological Answer :
  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, yielding 2-(4-Cyano-2-aminophenyl)acetic acid .
  • Cyano Hydrolysis : Acidic conditions (H₂SO₄/H₂O, reflux) transform cyano to carboxylic acid, forming 2-(4-Carboxy-2-nitrophenyl)acetic acid .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites:
  • Nitro Group : High electrophilicity at the nitro-O atoms facilitates nucleophilic attacks .
  • Cyanophenyl Ring : Electron-withdrawing effects increase acidity of the acetic acid proton (pKa ~2.8) .
  • Applications : Predicts regioselectivity in Suzuki couplings or enzymatic interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition data (e.g., IC₅₀ values) may arise from:
  • Assay Conditions : pH-dependent protonation states affect binding; use buffer systems (e.g., PBS at pH 7.4 vs. acetate at pH 5.0) .
  • Enzyme Isoforms : Test against purified isoforms (e.g., CYP3A4 vs. CYP2D6) to isolate specificity .
  • Computational Docking : Tools like AutoDock Vina simulate ligand-protein interactions to validate experimental IC₅₀ .

Q. How does crystallography elucidate the solid-state behavior of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:
  • Hydrogen-Bonding Networks : Carboxylic acid dimers (O···O distance ~2.6 Å) stabilize the lattice .
  • Torsional Angles : The dihedral angle between nitrophenyl and acetic acid groups (~15°) impacts solubility .
  • Comparison to Analogues : Structural differences (e.g., vs. 2-(4-Amino-3-sulfophenyl)acetic acid) highlight functional group effects on packing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Cyano-2-nitrophenyl)acetic acid
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Reactant of Route 2
2-(4-Cyano-2-nitrophenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.